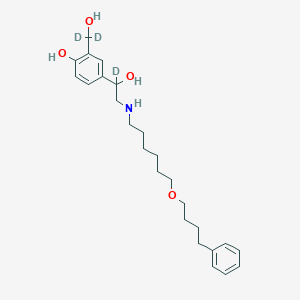
Antho-rfamide
Overview
Description
Antho-rfamide is a neuropeptide found in sea anemones . It is known to act directly on muscle cells, inducing contractions . It is also suggested to be a neurotransmitter or neuromodulator in sea anemones .
Synthesis Analysis
The synthesis of Antho-rfamide involves complex biological processes. It has been found in the nervous systems of sea anemones and other coelenterates . Synthetic Antho-RWamide I and II were synthesized by Bachem .
Molecular Structure Analysis
The molecular structure of Antho-rfamide has been computed using molecular mechanics (MM). The conformation energy-minimization for the sea anemone neuropeptide Antho-RFamide (Glu1-Gly2-Arg3-Phe4-NH2) was computed by MM using an initial investigation of staggered forms examining the linkage .
Scientific Research Applications
Control of Muscle Contractions
Antho-rfamide has been found to play a significant role in controlling muscle contractions. In the sea anemone Calliactis parasitica, application of Antho-rfamide causes an increase in tone, contraction amplitude, and frequency of slow muscle contraction . However, it has no effect on contractions in fast muscles .
Feeding
Antho-rfamide is involved in the feeding process of cnidarians. It is believed to control several functions related to feeding, although the exact mechanisms are still under investigation .
Sensory Activity
Antho-rfamide is also involved in sensory activity in cnidarians. It is believed to play a role in the transmission of sensory signals, although further research is needed to fully understand its role .
Reproduction
In the field of reproduction, Antho-rfamide is believed to play a role, although the exact mechanisms and effects are still being researched .
Metamorphosis
Antho-rfamide is involved in the metamorphosis process in cnidarians. It is believed to control several functions related to metamorphosis, although the exact mechanisms are still under investigation .
Larval Movement
Antho-rfamide plays a role in the movement of larvae in cnidarians. It is believed to control several functions related to larval movement, although the exact mechanisms are still under investigation .
Mechanism of Action
Target of Action
Antho-rfamide is an anthozoan neuropeptide that primarily targets the muscles and conducting systems in sea anemones . It has been found to cause a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups .
Mode of Action
Antho-rfamide interacts with its targets by exciting both the slow systems 1 and 2 (SSI and SS2), causing prolonged, repeated contractions of several slow muscle groups . It is suggested that contractions evoked by Antho-rfamide may be partly due to neuronal activity, but probably also involve direct excitation of the muscles . The diverse excitatory actions of Antho-rfamide suggest that it may be a neurotransmitter or neuromodulator in sea anemones .
Biochemical Pathways
It is also suggested that Antho-rfamide may act at neuro-neuronal synapses since it excites two known conducting systems, the slow systems 1 and 2 (SSI and SS2) .
Pharmacokinetics
It is known that antho-rfamide acts directly on the muscle , suggesting that it may have good bioavailability in the target tissues.
Result of Action
The result of Antho-rfamide’s action is a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups . This suggests that Antho-rfamide plays a significant role in muscle contraction and movement in sea anemones.
Safety and Hazards
The safety data sheet for Antho-rfamide suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N8O5/c23-19(33)16(11-13-5-2-1-3-6-13)30-21(35)14(7-4-10-26-22(24)25)29-18(32)12-27-20(34)15-8-9-17(31)28-15/h1-3,5-6,14-16H,4,7-12H2,(H2,23,33)(H,27,34)(H,28,31)(H,29,32)(H,30,35)(H4,24,25,26)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHGNOBFVLNTC-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910353 | |
| Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antho-rfamide | |
CAS RN |
107535-01-3 | |
| Record name | 4-Pyroglutamyl-glycyl-arginyl-phenylalaninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107535013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)



